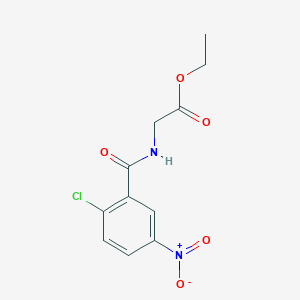
N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for researchers across multiple fields. In
Mecanismo De Acción
The mechanism of action for N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been shown to have antioxidant and anti-aging properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide in lab experiments is its wide range of potential applications. It has been studied in multiple fields, including cancer research, neurodegenerative disease research, and drug development. Additionally, it has been shown to be relatively safe and well-tolerated in animal models.
One limitation of using this compound in lab experiments is its limited solubility in non-polar solvents. This can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide. Some possible areas of research include:
1. Further exploration of its anti-inflammatory properties and potential use in the treatment of inflammatory disorders.
2. Investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
3. Exploration of its potential use in the development of new cancer therapies.
4. Investigation of its potential use in the treatment of age-related diseases and conditions.
5. Further exploration of its mechanism of action and potential targets for drug development.
In conclusion, this compound is a promising compound for scientific research. Its wide range of potential applications and relatively safe profile make it an interesting compound for researchers across multiple fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis method for N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide involves the reaction of 2,6-dichloroaniline and 4-phenyl-2-aminothiazole in the presence of hydrobromic acid. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been used in the development of new drugs and therapies.
Propiedades
IUPAC Name |
N-(2,6-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S.BrH/c16-11-7-4-8-12(17)14(11)19-15-18-13(9-20-15)10-5-2-1-3-6-10;/h1-9H,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDCXTNJJXBUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=C(C=CC=C3Cl)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-benzyl-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4938163.png)
![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(3-chlorophenyl)piperazine](/img/structure/B4938172.png)

![2-(4-chlorophenoxy)-N-[4-(phenyldiazenyl)phenyl]acetamide](/img/structure/B4938184.png)
![3,4,5-trimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4938191.png)
![5-chloro-2-[2-(4-morpholinyl)-2-oxoethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4938198.png)

![2-[(2-chlorophenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B4938227.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4938234.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4938250.png)
![N-[(1-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4938253.png)


![N~2~-(3-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4938267.png)
